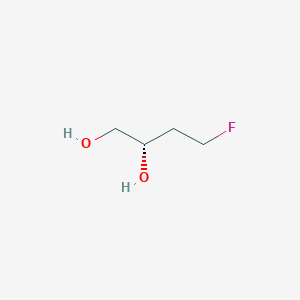

(2S)-4-Fluorobutane-1,2-diol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

This involves understanding the chemical reactions used to synthesize the compound. It often requires a detailed step-by-step process, including the starting materials, reaction conditions, and the yield of the product .Molecular Structure Analysis

This involves determining the arrangement of atoms within the molecule and the type of bonds (covalent, ionic, etc.) that hold these atoms together. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .Chemical Reactions Analysis

This involves studying the chemical reactions that the compound undergoes. It includes understanding the reactants, products, and the conditions under which the reaction occurs .Physical And Chemical Properties Analysis

This involves studying properties such as melting point, boiling point, solubility, density, and reactivity of the compound .Scientific Research Applications

Synthesis and Analytical Characterizations

Research into substances based on the 1,2-diarylethylamine template, including (2S)-4-Fluorobutane-1,2-diol, has explored various potential clinical applications. Some derivatives function as NMDA receptor antagonists with dissociative effects. A study detailed the synthesis and analytical characterizations of fluorolintane and its isomers, substances related to this compound, showing their relevance in clinical research and potential for non-medical use. The research emphasized the importance of distinguishing between isomers for stakeholders encountering new psychoactive substances (Dybek et al., 2019).

Organometallic Manipulations

Fluoroolefins, including compounds related to this compound, are valuable feedstocks in various industries such as refrigeration and pharmaceuticals. A thesis discussed the manipulation of fluoroolefins mediated or catalyzed by low-coordinate nickel systems, demonstrating the preparation of value-added derivatives. This research highlights the role of this compound analogues in the development of new materials and processes in organometallic chemistry (Sicard, 2016).

Environmental and Biological Applications

A study on a fluorescent probe designed for the detection of hydrazine in biological and water samples utilized a molecule with structural similarities to this compound. The probe's ability to specifically sense hydrazine via an intramolecular charge transfer pathway illustrates the application of this compound derivatives in environmental monitoring and biological imaging (Zhu et al., 2019).

Intramolecular Hydrogen Bonding Studies

Research on linear aliphatic fluoroalcohols, including this compound, found no evidence of CF···HO intramolecular hydrogen bonds in solution, contrasting with theoretical predictions for isolated molecules. This study contributes to the understanding of the molecular behavior of fluoroalcohols and their interactions, relevant for the design of new materials and pharmaceuticals (Cormanich et al., 2014).

Asymmetric Synthesis Applications

Tartrate-derived diols, closely related to this compound, have been employed in asymmetric organic synthesis, particularly as protecting groups for boronic acids. This application underlines the utility of this compound and its derivatives in synthesizing enantiomerically pure compounds, crucial for the pharmaceutical industry (Berg et al., 2012).

Mechanism of Action

Safety and Hazards

properties

IUPAC Name |

(2S)-4-fluorobutane-1,2-diol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9FO2/c5-2-1-4(7)3-6/h4,6-7H,1-3H2/t4-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVQZMHORAYWONP-BYPYZUCNSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CF)C(CO)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CF)[C@@H](CO)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9FO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

108.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Methyl-2-[({2-methylpyrazolo[1,5-a]pyrazin-4-yl}oxy)methyl]pyrrolidine](/img/structure/B2772391.png)

![[4-(Difluoromethyl)cyclohexyl]methanamine hydrochloride](/img/structure/B2772394.png)

![4-[(Dimethylsulfamoylamino)methyl]-2-thiophen-3-ylpyridine](/img/structure/B2772397.png)

![2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-phenethylacetamide](/img/structure/B2772399.png)

![3-{5-[1-(2-Thienylsulfonyl)piperidin-4-yl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B2772400.png)

![(3-Fluoropyridin-4-yl)-[4-[(3-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2772409.png)

![3-Azabicyclo[3.2.1]octan-8-one hydrochloride](/img/structure/B2772413.png)

![(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(4-(trifluoromethyl)phenyl)methanone](/img/structure/B2772414.png)